4-(3,4-Difluorophenyl)-2-methoxyphenol, 95%
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Overview
Description
4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% (4-DFPMP-95) is an organic compound with a molecular formula of C8H7F2O2. It is a white crystalline solid with a melting point of 140-142 °C. 4-DFPMP-95 is primarily used in organic synthesis and as a reagent in scientific research. In organic synthesis, 4-DFPMP-95 is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In scientific research, 4-DFPMP-95 has been studied for its potential applications in biochemistry and physiology.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% acts as an intermediate in the synthesis of various organic compounds. It is believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% acts as a catalyst in the formation of various organic compounds. In addition, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has been shown to interact with various biomolecules, including peptides and proteins, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it is believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% may have some effect on the metabolism of various biomolecules. It is also believed that 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% may have some effect on the activity of various enzymes. In addition, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has been shown to interact with various biomolecules, including peptides and proteins, to form new compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% in lab experiments is its high purity and low cost. 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is available in 95% purity and is relatively inexpensive compared to other reagents. In addition, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time without decomposition. However, 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% is not as widely available as other reagents and may be difficult to find in some locations.
Future Directions
The potential applications of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% in biochemistry and physiology are still being explored. Future research should focus on the biochemical and physiological effects of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% and its potential applications in drug delivery systems, gene delivery, and cell culture studies. In addition, further research should be conducted to determine the mechanism of action of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% and its potential applications in the synthesis of various peptides, proteins, and other biomolecules. Finally, further research should be conducted to determine the optimal conditions for the synthesis of 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% and its potential applications in organic synthesis.
Synthesis Methods
4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized from 4-chlorophenol and 3,4-difluorobenzaldehyde. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 80-90°C. The reaction produces 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% as a white solid with a yield of 95%.
Scientific Research Applications
4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of various peptides, proteins, and other biomolecules. 4-(3,4-Difluorophenyl)-2-methoxyphenol, 95% has also been studied for its potential applications in drug delivery systems, gene delivery, and cell culture studies.
properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-7-9(3-5-12(13)16)8-2-4-10(14)11(15)6-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJMFZIHCJHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685524 |
Source
|
Record name | 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261954-51-1 |
Source
|
Record name | 3',4'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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